molecular formula C8H16O2 B13834588 Hexanediol monovinyl ether

Hexanediol monovinyl ether

Katalognummer: B13834588
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: HIHSUGQNHLMGGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanediol monovinyl ether, also known as 1,6-hexanediol monovinyl ether, is an organic compound with the molecular formula C8H16O2. It is a colorless liquid that is used as a monomer in the production of various polymers. This compound is particularly valued for its reactivity and versatility in polymerization processes.

Vorbereitungsmethoden

Hexanediol monovinyl ether can be synthesized through several methods. One common approach involves the reaction of 1,6-hexanediol with acetylene in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure high yield and purity of the product . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient and scalable synthesis .

Analyse Chemischer Reaktionen

Hexanediol monovinyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of hexanediol monovinyl ether primarily involves its ability to undergo polymerization reactions. The vinyl group in the compound can react with various initiators to form polymer chains. This process is facilitated by the presence of catalysts and specific reaction conditions that promote the formation of stable polymers .

Vergleich Mit ähnlichen Verbindungen

Hexanediol monovinyl ether can be compared with other vinyl ether compounds such as:

This compound is unique due to its specific molecular structure, which allows for the formation of polymers with distinct properties and applications.

Eigenschaften

Molekularformel

C8H16O2

Molekulargewicht

144.21 g/mol

IUPAC-Name

1-ethenoxyhexan-1-ol

InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h4,8-9H,2-3,5-7H2,1H3

InChI-Schlüssel

HIHSUGQNHLMGGK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(O)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.